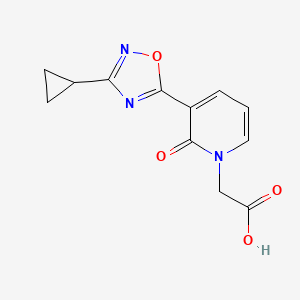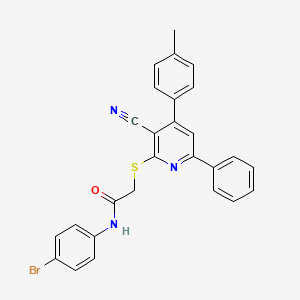
3-Amino-5-fluoroisonicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-5-fluoroisonicotinic acid is an organic compound with the molecular formula C6H5FN2O2 It is a derivative of isonicotinic acid, where the amino group is positioned at the 3rd carbon and the fluorine atom at the 5th carbon of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-fluoroisonicotinic acid typically involves the fluorination of isonicotinic acid derivatives followed by amination. One common method includes the reaction of 3,5-difluoroisonicotinic acid with ammonia or an amine source under controlled conditions. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at room temperature, followed by purification steps such as crystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reaction pathways as laboratory methods, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
3-Amino-5-fluoroisonicotinic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of catalysts or under basic conditions.
Major Products Formed
Oxidation: Nitro- or nitroso-isonicotinic acid derivatives.
Reduction: Amino-isonicotinic acid derivatives.
Substitution: Various substituted isonicotinic acid derivatives depending on the nucleophile used.
科学的研究の応用
3-Amino-5-fluoroisonicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a precursor for the development of pharmaceutical agents, particularly in the design of drugs targeting specific enzymes or receptors.
作用機序
The mechanism of action of 3-Amino-5-fluoroisonicotinic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, while the amino group can participate in hydrogen bonding and other interactions. The exact pathways and targets would vary based on the specific biological or chemical context .
類似化合物との比較
Similar Compounds
2-Amino-5-fluoronicotinic acid: Similar structure but with the amino group at the 2nd position.
3,5-Difluoroisonicotinic acid: Contains two fluorine atoms at the 3rd and 5th positions.
3-Aminoisonicotinic acid: Lacks the fluorine atom.
Uniqueness
3-Amino-5-fluoroisonicotinic acid is unique due to the presence of both an amino group and a fluorine atom on the pyridine ring. This combination can enhance its chemical reactivity and biological activity compared to other isonicotinic acid derivatives. The fluorine atom can increase the compound’s lipophilicity and metabolic stability, while the amino group can provide sites for further functionalization .
特性
分子式 |
C6H5FN2O2 |
|---|---|
分子量 |
156.11 g/mol |
IUPAC名 |
3-amino-5-fluoropyridine-4-carboxylic acid |
InChI |
InChI=1S/C6H5FN2O2/c7-3-1-9-2-4(8)5(3)6(10)11/h1-2H,8H2,(H,10,11) |
InChIキー |
UZCIYYRWPMXZBZ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C=N1)F)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-((4-Fluorophenyl)sulfonyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B11783587.png)



![2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-6-(2,5-dimethylphenyl)nicotinonitrile](/img/structure/B11783609.png)
![2-(Difluoromethoxy)-5-methoxybenzo[d]oxazole](/img/structure/B11783620.png)
![Ethyl 2-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B11783628.png)



![1-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11783658.png)
